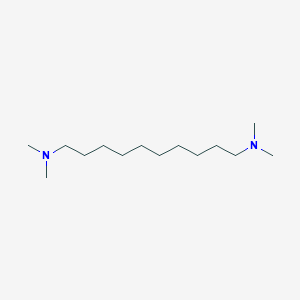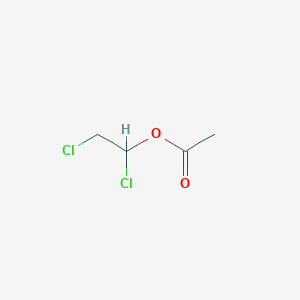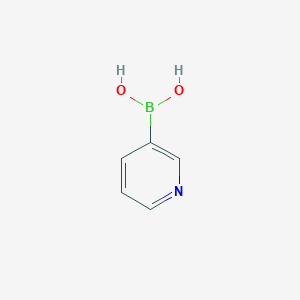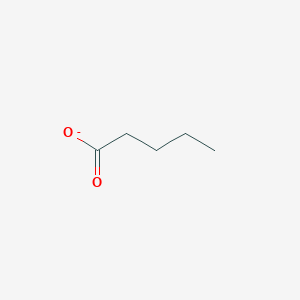
Valerate
Vue d'ensemble
Description
Valerate is a chemical compound that belongs to the group of fatty acids. It is a form of valeric acid that is commonly used in scientific research. Valerate has a wide range of applications in different fields such as medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
1. Industrial Chemical Synthesis
Valerate, specifically ethyl valerate, is a promising energy source and has applications in a variety of industries including biofuels, perfumes, food, flavors, and pharmaceuticals. Research has explored enzymatic routes for synthesizing ethyl valerate using valeric acid and ethanol under solvent-free conditions, highlighting its potential as an industrial chemical (Bhavsar & Yadav, 2018).
2. Nanofiber Biofunctionalization
Polyhydroxybutyrate-co-valerate (PHB-HV) copolymers are utilized in electrospun nanofibers, which have significant applications in both industrial and life science fields. These nanofibers, incorporating valerate units, exhibit promising thermal, mechanical, and optical properties, expanding their use in various applications (Morais et al., 2015).
3. Biofuel Production
Valeric esters like ethyl valerate and pentyl valerate, derived from γ-valerolactone, show potential as components in biofuels. Their production process is efficient and utilizes a bifunctional catalyst, offering a sustainable alternative to traditional fuels (Chan-Thaw et al., 2013).
4. Biodegradable Plastics
Valeric acid derivatives are integral in the production of polyhydroxyalkanoate (PHA) copolymers, which are key components in biodegradable plastics. These materials, synthesized by microorganisms like Azotobacter vinelandii, represent an eco-friendly alternative to conventional plastics (Page & Manchak, 1995).
5. Flavor and Fragrance Industry
The enzymatic synthesis of ethyl valerate, which has a green apple flavor, is a notable application in the flavor and fragrance industry. This process utilizes lipases and has been optimized for higher efficiency and yield, making it a valuable technique in the production of natural flavor compounds (Karra-Chaabouni et al., 2006).
Propriétés
Numéro CAS |
10023-74-2 |
|---|---|
Nom du produit |
Valerate |
Formule moléculaire |
C5H9O2- |
Poids moléculaire |
101.12 g/mol |
Nom IUPAC |
pentanoate |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/p-1 |
Clé InChI |
NQPDZGIKBAWPEJ-UHFFFAOYSA-M |
SMILES |
CCCCC(=O)[O-] |
SMILES canonique |
CCCCC(=O)[O-] |
Autres numéros CAS |
10023-74-2 |
Synonymes |
pentanoate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



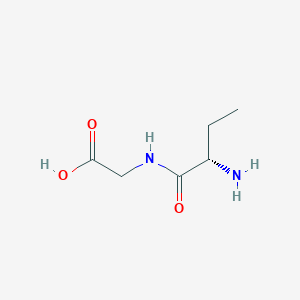
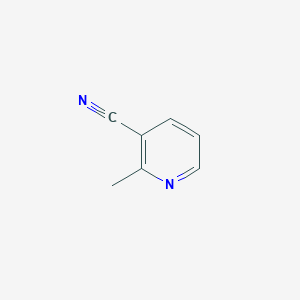
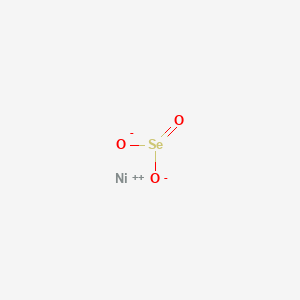




![[2.2]Paracyclophane](/img/structure/B167438.png)
